I+/-,4-Bis(1-methylethyl)benzenemethanol

Description

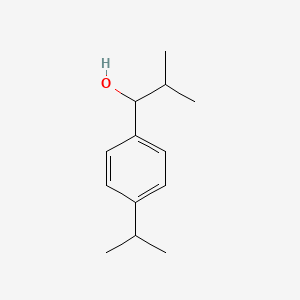

The compound “I+/-,4-Bis(1-methylethyl)benzenemethanol” is a benzenemethanol derivative with two isopropyl (1-methylethyl) groups attached to the benzene ring. Benzenemethanol derivatives are characterized by a hydroxylated benzyl group and are widely studied for their applications in pharmaceuticals, flavoring agents, and natural product chemistry .

Properties

CAS No. |

1116572-74-7 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

2-methyl-1-(4-propan-2-ylphenyl)propan-1-ol |

InChI |

InChI=1S/C13H20O/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4/h5-10,13-14H,1-4H3 |

InChI Key |

KJKGXTKTCHMNAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Alkylation

Reaction Mechanism and Optimization

The Grignard reaction is a cornerstone for introducing alkyl groups to aromatic systems. For 1,4-bis(1-methylethyl)benzenemethanol, this method involves reacting 1,4-diisopropylbenzene with methylmagnesium bromide (MeMgBr) in anhydrous ether or tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack on a pre-functionalized electrophilic site (e.g., a carbonyl group), followed by quenching with aqueous ammonium chloride to yield the alcohol.

Critical Parameters:

- Temperature : −78°C to 0°C (prevents side reactions).

- Solvent : THF enhances reagent solubility and reaction homogeneity.

- Stoichiometry : A 2:1 molar ratio of Grignard reagent to substrate ensures complete conversion.

Example Protocol (Adapted from NIST WebBook):

- Dissolve 1,4-diisopropylbenzene (10 mmol) in THF under nitrogen.

- Add MeMgBr (20 mmol) dropwise at −20°C.

- Stir for 12 hours, then quench with saturated NH₄Cl.

- Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.

Formylation-Reduction Sequence

Gattermann–Koch Formylation

Electrophilic formylation of 1,4-diisopropylbenzene introduces an aldehyde group at the para position relative to the isopropyl substituents. The Gattermann–Koch reaction employs CO and HCl in the presence of AlCl₃ to generate the formyl intermediate.

Reaction Conditions :

Reduction to Primary Alcohol

The resulting aldehyde is reduced to the alcohol using sodium borohydride (NaBH₄) or LiAlH₄ . NaBH₄ is preferred for its selectivity and milder conditions.

Example Protocol :

- Dissolve 1,4-diisopropylbenzaldehyde (5 mmol) in ethanol.

- Add NaBH₄ (10 mmol) in portions at 0°C.

- Stir for 2 hours, acidify with HCl, and extract with dichloromethane.

Chloromethylation-Hydrolysis

Blanc Chloromethylation

This method introduces a chloromethyl group (−CH₂Cl) via reaction with formaldehyde and HCl under acidic conditions. The bulky isopropyl groups direct electrophilic substitution to the less hindered para position.

Reaction Conditions :

Comparative Analysis of Methods

Catalytic and Solvent Considerations

Industrial-Scale Adaptations

Continuous Flow Reactors

Patent CN115403446B highlights the use of packed-bed microreactors for oxidation steps, achieving 98% conversion with a residence time of 15 minutes. This method reduces waste and improves thermal management.

Catalyst Recycling

Zeolite-supported tetraisopropyl titanate (TPT) enables 5 reaction cycles without significant activity loss, as demonstrated in PMC6236426.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between “I+/-,4-Bis(1-methylethyl)benzenemethanol” and related benzenemethanol derivatives:

Key Findings:

Substituent Effects on Physical Properties: The presence of two isopropyl groups in “this compound” likely increases its hydrophobicity compared to mono-substituted analogs like 4-(1-methylethyl)benzenemethanol (cuminyl alcohol). This could influence solubility and volatility, critical for applications in essential oils or drug delivery . Acetylation of the hydroxyl group (e.g., cymen-7-ol acetate) reduces polarity, enhancing volatility, which is advantageous in fragrance formulations .

Biological and Industrial Applications: 4-(1-Methylethyl)benzenemethanol (cuminyl alcohol) is a major component in Elsholtzia stauntonii essential oils, constituting 48.32% of the flower extract . Its antimicrobial and flavoring properties are well-documented. In contrast, the pharmaceutical derivative in demonstrates how functionalization with amino and methoxy groups expands therapeutic utility, particularly in bronchodilators .

Stereochemical Considerations: The “I+/-” notation in “this compound” implies stereoisomerism, which could affect its biological activity. For example, enantiomers of benzenemethanol derivatives often exhibit differing pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.